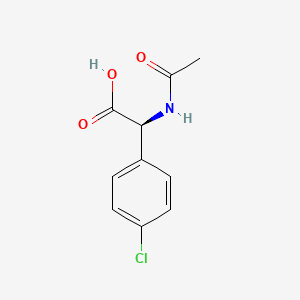

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIZEVUKGXOVPS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857128 | |

| Record name | (2S)-Acetamido(4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86169-29-1 | |

| Record name | (2S)-Acetamido(4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Acetamido 2 4 Chlorophenyl Acetic Acid and Analogues

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing (S)-2-acetamido-2-(4-chlorophenyl)acetic acid lies in the precise control of the stereochemistry at the α-carbon. Several strategies have been devised to achieve high enantiomeric purity.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an atom-economical and elegant route to chiral α-amino acids. Variants of the Strecker reaction, which involves the synthesis of α-amino nitriles from aldehydes, have been rendered highly enantioselective through the use of chiral catalysts. masterorganicchemistry.commasterorganicchemistry.com This multicomponent reaction, utilizing an aldehyde, an amine, and a cyanide source, is a powerful tool for the construction of the α-amino acid scaffold. masterorganicchemistry.com

A particularly effective approach is the diastereoselective Strecker reaction employing a chiral auxiliary, such as (R)-phenylglycine amide. nih.govrug.nl This method can be coupled with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution. This process drives the equilibrium towards the formation of the desired diastereomer, often resulting in high yield and excellent diastereomeric ratio (>99:1). nih.govrug.nl The resulting α-amino nitrile can then be hydrolyzed to the target amino acid.

| Aldehyde/Ketone | Chiral Auxiliary/Catalyst | Key Feature | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield |

| Pivaldehyde | (R)-phenylglycine amide | Crystallization-induced asymmetric transformation | (S)-tert-leucine | >99:1 d.r. | 73% (over 3 steps) |

| 3,4-dimethoxyphenylacetone | (R)-phenylglycine amide | Diastereoselective Strecker reaction | α,α-disubstituted amino acid | High | Not specified |

Chiral Auxiliary-Mediated Approaches

The use of stoichiometric chiral auxiliaries is a robust and well-established method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction and are later removed. wikipedia.org

Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries that have been successfully applied to the asymmetric synthesis of amino acids. wikipedia.org By attaching an oxazolidinone to a glycine (B1666218) enolate equivalent, subsequent alkylation or arylation reactions proceed with high diastereoselectivity. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile. wikipedia.org

Another powerful strategy involves the use of chiral nickel(II) complexes of glycine Schiff bases. tcichemicals.com These complexes can be stereoselectively α-arylated using palladium catalysis. nih.gov The chiral ligand on the nickel complex controls the facial selectivity of the arylation reaction, leading to high diastereoselectivity. A simple acidic hydrolysis then liberates the optically pure arylglycine, and the chiral ligand can often be recovered and reused. nih.gov

| Chiral Auxiliary | Reaction Type | Key Features |

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation/arylation | High diastereoselectivity, predictable stereochemical outcome. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide with Ni(II) | Stereoselective α-arylation | High yield and diastereoselectivity, recyclable auxiliary. tcichemicals.comnih.gov |

| Pseudoephedrine | Asymmetric alkylation | Formation of a chiral amide, deprotonation, and diastereoselective alkylation. wikipedia.org |

Dynamic Kinetic Resolution and Crystallization-Induced Diastereoselective Transformation

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. frontiersin.org This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. frontiersin.org

In the context of α-amino acid synthesis, DKR can be applied to α-aminonitriles, which are intermediates in the Strecker synthesis. researchgate.net The combination of a stereoselective reaction and a racemization catalyst can efficiently convert a racemic aminonitrile into a single enantiomer of the desired amino acid derivative.

As mentioned previously, crystallization-induced asymmetric transformation is a potent variant of DKR. In this approach, the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium drives the conversion of the more soluble diastereomer to the less soluble one. nih.govrug.nl This has been successfully applied in the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary, leading to high yields and diastereomeric ratios of the precipitated α-amino nitrile. nih.govrug.nl

Enzymatic and Biocatalytic Pathways for Enantiomerically Pure Products

Enzymes are highly efficient and stereoselective catalysts that are increasingly used in organic synthesis. For the preparation of enantiomerically pure α-amino acids, enzymatic kinetic resolution of racemic N-acylamino acids is a well-established and scalable method. nih.gov

Acylases, such as penicillin G acylase, have demonstrated excellent efficacy in the enantioselective hydrolysis of N-acyl derivatives of amino acids. For instance, racemic 2-chlorophenyl glycine has been successfully resolved to afford (S)-α-amino-(2-chlorophenyl)acetic acid with over 99% enantiomeric purity through the enantioselective hydrolysis of its N-phenylacetyl derivative using immobilized penicillin G acylase. researchgate.net This enzymatic process is highly attractive for industrial applications due to its high selectivity, mild reaction conditions, and the potential for enzyme recycling. researchgate.net Similarly, subtilisin has been used for the enzymatic resolution of N-acetyl-DL-phenylglycine esters. google.com

| Enzyme | Substrate | Product | Enantiomeric Purity |

| Penicillin G acylase (immobilized) | N-phenylacetyl-rac-2-chlorophenyl glycine | (S)-α-amino-(2-chlorophenyl)acetic acid | >99% e.e. researchgate.net |

| Subtilisin | N-acetyl-DL-phenylglycine ethyl ester | N-acetyl-L-phenylglycine | High |

| α-Chymotrypsin | N-acetyl-DL-phenylglycine methyl ester | N-acetyl-L-phenylglycine | High |

Palladium-Catalyzed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials.

Ligand-Controlled Enantioselective C(sp³)-H Arylation of Amino Acid Scaffolds

Palladium-catalyzed C-H activation and functionalization have been successfully applied to the synthesis of non-natural amino acids. rsc.org By employing a directing group attached to the amino acid scaffold, site-selective C-H activation can be achieved.

For the synthesis of arylglycine derivatives, a notable approach is the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate complex. nih.gov While this method involves a pre-formed complex, it demonstrates the principle of direct arylation at the α-position. More direct approaches involve the use of a removable directing group, such as an N-(2-pyridyl)sulfonyl group, to direct the palladium catalyst to a specific C-H bond. While γ-arylation has been more commonly reported, the development of ligands and conditions for enantioselective α-arylation of simple N-acetylglycine derivatives is an active area of research. rsc.org

The development of N-directed palladium-catalyzed C-H arylation provides a pathway for the synthesis of phenyl-extended analogues of various heterocyclic compounds, and similar strategies could be envisioned for the direct arylation of N-acetylglycine derivatives. mdpi.com The choice of ligand is crucial in controlling the regioselectivity and enantioselectivity of these transformations.

| Catalyst System | Substrate | Directing Group | Reaction Type |

| Pd(OAc)₂ / Ligand | Chiral Nickel(II) glycinate | (S)-BPB ligand on Ni(II) | α-arylation nih.gov |

| Pd(OAc)₂ | N-(2-pyridyl)sulfonamide of amino acid ester | N-(2-pyridyl)sulfonyl | γ-arylation rsc.org |

| Pd(OAc)₂ / Photoredox catalyst | 2,6-diphenylpyrimidine derivatives | Pyrimidine N-atom | C-H arylation mdpi.com |

Mechanistic Investigations of Palladium-Catalyzed Stereoselective Transformations

Palladium-catalyzed reactions are powerful tools for stereoselective bond formation. While specific mechanistic studies on the synthesis of this compound are not extensively detailed in the available literature, the principles of palladium-catalyzed stereoselective synthesis of N-acyl-α-amino acids provide a foundational understanding. These transformations often involve the formation of a chiral palladium complex that directs the stereochemical outcome of the reaction.

Key mechanistic aspects often include:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of a palladium(0) species to a precursor, such as an aryl or vinyl halide.

Migratory Insertion: This is often the stereochemistry-determining step, where a nucleophile attacks the palladium-bound substrate. The facial selectivity of this attack is controlled by the chiral ligand.

Reductive Elimination: The final step involves the reductive elimination of the product and regeneration of the palladium(0) catalyst.

In the context of synthesizing N-acyl-α-amino acids, a plausible palladium-catalyzed approach could involve the asymmetric amination of a suitable precursor. The stereoselectivity would be dictated by the chiral phosphine ligands coordinated to the palladium center. Detailed mechanistic studies, often employing kinetic analysis, isotopic labeling, and computational modeling, are crucial for understanding the role of the ligand and optimizing reaction conditions to achieve high enantioselectivity. nih.govrsc.org The formation of reactive cationic palladium species, influenced by the ligand, can accelerate the reaction and enhance its selectivity. nih.govrsc.org

Electrochemical Synthesis Routes

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.gov

The electrochemical carboxylation of α,α-dichloroarylmethane derivatives presents a viable route to α-chloroarylacetic acids, which can serve as precursors to the target amino acid. nih.gov This process involves the electrochemical reduction of the dichloro derivative in the presence of carbon dioxide. The reaction typically proceeds with high selectivity for the monochlorinated carboxylic acid product over non-chlorinated or dicarboxylic acid byproducts. nih.gov A proposed mechanism involves the stepwise reduction of the C-Cl bonds and subsequent nucleophilic attack of the resulting carbanion on CO₂.

Similarly, the direct electrocarboxylation of N-acylimines with atmospheric CO₂ provides a direct route to substituted α-amino acids. organic-chemistry.org This reaction can be performed in an undivided cell under mild conditions, offering good yields. organic-chemistry.org Mechanistic investigations suggest the formation of an N-radical carbanion as a key intermediate. organic-chemistry.org

The efficiency and selectivity of electrocarboxylation reactions are highly dependent on various electrochemical parameters. nih.govbeilstein-journals.org Optimization of these parameters is critical for maximizing the yield of the desired product.

Key Parameters for Optimization:

| Parameter | Effect on Reaction |

| Cathode Material | Influences the reduction potential and can affect product distribution. Materials like silver have shown excellent catalytic performance for the electrocarboxylation of organic halides. researchgate.netnih.gov |

| Solvent and Supporting Electrolyte | Affects the solubility of reactants, conductivity of the solution, and the stability of intermediates. researchgate.net |

| Applied Potential/Current Density | Controls the rate of the electrochemical reaction. Fine-tuning is necessary to avoid side reactions. beilstein-journals.org |

| CO₂ Pressure | Higher pressure increases the concentration of CO₂ in the electrolyte, which can improve the carboxylation efficiency. |

| Anode Type | Can be either sacrificial (e.g., magnesium, aluminum) or inert (e.g., platinum, carbon). Sacrificial anodes can simplify the cell setup but are consumed during the reaction. nih.govbeilstein-journals.org |

Careful screening and optimization of these parameters are essential to achieve high Faradaic efficiency and product selectivity. beilstein-journals.orgresearchgate.net

Multi-component Reaction Architectures for Complex Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. chemistry-chemists.com The Ugi and Passerini reactions are prominent examples of MCRs used for the synthesis of α-amino acid derivatives. nih.govbeilstein-journals.orgorganic-chemistry.orgethz.ch

The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov This reaction is known for its high atom economy and the ability to generate a wide variety of substitution patterns. organic-chemistry.org The mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org

The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.govbeilstein-journals.org

These MCRs provide a powerful platform for creating libraries of complex α-amino acid derivatives for applications in drug discovery and materials science. researchgate.netmdpi.comnih.gov

Synthetic Routes from Precursors (e.g., α-Halo, α-Hydroxy, or α-Amino Acid Derivatives)

The synthesis of this compound can also be achieved through the transformation of readily available precursors.

A common and straightforward method for the synthesis of α-amino acids is the nucleophilic substitution of α-halo acids. aklectures.comucalgary.caucalgary.ca In this approach, α-Bromo-α-(4-chlorophenyl)acetic acid can be treated with an amine source, such as ammonia or an amide equivalent, to displace the bromide and form the corresponding α-amino acid. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic amine attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group. aklectures.comyoutube.com

Subsequent N-acetylation of the resulting α-amino acid would yield the final product, this compound. The stereochemistry at the α-carbon can be controlled through the use of chiral reagents or by employing a chiral auxiliary. Asymmetric nucleophilic substitution reactions on α-bromoamides derived from L-amino acids have been shown to proceed with high diastereoselectivity, offering a pathway to optically pure unnatural amino acids. nih.gov

Stereospecific Functional Group Interconversions in the Synthesis of this compound

The synthesis of enantiomerically pure α-amino acids, such as this compound, often relies on the stereoselective introduction of the amino and carboxyl groups at the α-carbon. A powerful strategy to achieve this involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent. Following the crucial carbon-carbon bond formation that establishes the stereocenter, a series of stereospecific functional group interconversions are required to cleave the auxiliary and elaborate the final product. These steps must proceed without racemization of the newly formed chiral center.

A prevalent and well-documented approach employs chiral oxazolidinones, often referred to as Evans auxiliaries, to achieve a highly diastereoselective alkylation. This methodology is followed by a carefully orchestrated sequence of hydrolysis and N-acetylation to furnish the desired N-acetylated amino acid.

Diastereoselective Alkylation Utilizing an Evans Auxiliary

The initial step in this synthetic sequence involves the acylation of a chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, with an appropriate acylating agent to introduce the glycine moiety. This is followed by deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures to generate a rigid, chelated (Z)-enolate. The subsequent alkylation of this enolate with 4-chlorobenzyl bromide proceeds with a high degree of diastereoselectivity. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This results in the formation of the desired diastereomer in high excess.

The general transformation is depicted below:

A representative scheme for the synthesis of this compound via a chiral auxiliary approach.

A representative scheme for the synthesis of this compound via a chiral auxiliary approach.While specific data for the alkylation with 4-chlorobenzyl bromide is not extensively tabulated in readily available literature, the diastereoselectivities for such reactions with similar benzylic halides are consistently high. The following table provides representative data for the alkylation of the N-propionyl derivative of an Evans auxiliary, which demonstrates the high diastereomeric excess achievable with this method.

| Electrophile | Product Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| Allyl Iodide | 98:2 | 85-95 |

| Benzyl Bromide | >99:1 | 90 |

Hydrolysis of the Chiral Auxiliary

Once the desired diastereomer of the N-acyloxazolidinone is isolated, the next critical step is the cleavage of the chiral auxiliary to unmask the carboxylic acid functionality. This hydrolysis must be conducted under conditions that are mild enough to avoid racemization of the α-stereocenter and epimerization. A common and effective method for this transformation is the use of lithium hydroxide in the presence of hydrogen peroxide in a mixture of tetrahydrofuran (B95107) and water. This method efficiently cleaves the amide bond, liberating the chiral carboxylic acid and allowing for the recovery of the valuable chiral auxiliary.

Following the hydrolysis of the alkylated product, the intermediate (S)-2-amino-2-(4-chlorophenyl)acetic acid is obtained.

N-Acetylation of the Amino Acid

The final functional group interconversion is the N-acetylation of the free amino group of (S)-2-amino-2-(4-chlorophenyl)acetic acid. This transformation is typically achieved under standard acylation conditions that preserve the stereochemical integrity of the chiral center. A common method involves the treatment of the amino acid with acetic anhydride in a suitable solvent, often in the presence of a mild base to neutralize the acetic acid byproduct. The reaction proceeds smoothly to afford the final product, this compound.

The conditions for these latter two steps are generally high-yielding and are not expected to compromise the enantiomeric purity established in the key alkylation step. The following table outlines the typical conditions and expected outcomes for the hydrolysis and N-acetylation steps based on analogous systems.

| Transformation | Reagents and Conditions | Product | Typical Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Hydrolysis | LiOH, H₂O₂, THF/H₂O | (S)-2-amino-2-(4-chlorophenyl)acetic acid | >90 | Preserved from previous step |

| N-Acetylation | Acetic Anhydride, Mild Base | This compound | >95 | Maintained |

Stereochemical Characterization and Enantiopurity Assessment

Advanced Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods provide detailed information about the three-dimensional arrangement of atoms in a molecule, making them invaluable for determining the absolute configuration of a chiral center.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer, presenting mirror-image patterns that allow for their differentiation.

For (S)-2-acetamido-2-(4-chlorophenyl)acetic acid, the absolute configuration can be unequivocally determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. This is often achieved by coupling High-Performance Liquid Chromatography (HPLC) with an ECD detector (HPLC-ECD). The enantiomers are first separated on a chiral column, and the ECD spectrum of each eluted peak is recorded. Concurrently, the ECD spectrum for a known configuration (e.g., the S-configuration) is predicted using computational methods like Time-Dependent Density Functional Theory (TDDFT). researchgate.netresearchgate.net A direct comparison between the experimental spectrum of an enantiomer and the calculated spectrum confirms its absolute configuration. researchgate.net The ECD spectra of chiral compounds like triphenylacetic acid esters are highly sensitive to small structural differences, allowing for robust stereochemical assignment. nih.gov

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for resolving the signals of enantiomers. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a Chiral Solvating Agent (CSA), a pair of transient, diastereomeric complexes are formed. These diastereomers have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum. nih.gov

For N-acetylated amino acids like this compound, C2-symmetrical bis-thiourea derivatives have proven to be highly effective CSAs. acs.org The CSA interacts with the enantiomers through a network of hydrogen bonds, often involving the carboxylic acid group. acs.orgdepositolegale.it This interaction induces a chemical shift non-equivalence (Δδ) between the signals of the R- and S-enantiomers. The signals of the acetyl protons, which appear as sharp singlets, are ideal for monitoring this separation. acs.org The relative integration of these separated signals allows for the direct calculation of the enantiomeric excess. nih.gov

Table 1: Representative ¹H NMR Data for Enantiomeric Resolution using a Chiral Solvating Agent (CSA)

| Analyte | Proton Signal | Chemical Shift (δ) R-enantiomer (ppm) | Chemical Shift (δ) S-enantiomer (ppm) | Chemical Shift Non-equivalence (Δδ) (ppm) |

| 2-acetamido-2-(4-chlorophenyl)acetic acid | Acetyl (CH₃) | 2.15 | 2.18 | 0.03 |

| Methine (α-H) | 5.32 | 5.35 | 0.03 |

Note: Data are hypothetical and illustrative of typical results obtained with a bis-thiourea CSA in a suitable solvent like CDCl₃.

Chromatographic Methods for Enantiomeric Excess (ee) Determination

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers due to their high resolution, accuracy, and sensitivity. heraldopenaccess.us The determination of enantiomeric excess is crucial in many fields, particularly in the pharmaceutical industry. chromatographyonline.com

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. heraldopenaccess.usnih.gov The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com

For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, are highly effective. nih.gov Columns like Chiralpak® and Lux® are popular choices. The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) to alcohol) and the additive (e.g., trifluoroacetic acid to improve peak shape for acidic analytes). phenomenex.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Retention Time (S)-enantiomer | 10.5 min |

| Retention Time (R)-enantiomer | 12.8 min |

| Resolution (Rs) | > 2.0 |

Note: Parameters are illustrative and based on typical separations of similar compounds.

Gas Chromatography (GC) offers high separation efficiency and is particularly suitable for volatile compounds. chromatographyonline.com For non-volatile analytes like this compound, a derivatization step is required to increase their volatility and improve chromatographic performance. text2fa.ir A common approach for amino acids and their derivatives is a two-step reaction involving esterification of the carboxylic acid group (e.g., methylation with methanolic HCl) followed by acylation of the amino group. sigmaaldrich.com

The resulting volatile diastereomers are then separated on a chiral GC column, which often incorporates a cyclodextrin (B1172386) derivative as the chiral selector. chromatographyonline.com The method provides excellent resolution and sensitivity for enantiomeric purity determination. sigmaaldrich.com

Table 3: Representative Chiral GC Method Parameters for Derivatized Analyte

| Parameter | Value |

| Analyte Form | Methyl Ester Derivative |

| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C (hold 1 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Retention Time (S)-enantiomer | 10.2 min |

| Retention Time (R)-enantiomer | 10.8 min |

| Resolution (Rs) | > 1.8 |

Note: Parameters are illustrative and assume prior derivatization of the analyte.

Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency, short analysis times, and low sample consumption. mdpi.comdergipark.org.tr For chiral separations, a chiral selector is added to the background electrolyte (BGE). jiangnan.edu.cn As the charged analytes migrate through the capillary under an electric field, they interact with the chiral selector.

For an acidic compound like this compound, which will be anionic at neutral or basic pH, cyclodextrins and their derivatives (e.g., succinylated β-cyclodextrin) are highly effective chiral selectors. nih.gov The differential binding affinity between each enantiomer and the cyclodextrin results in different apparent electrophoretic mobilities, leading to their separation. jcsp.org.pk The method can be optimized by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage. nih.gov

Table 4: Representative Chiral Capillary Electrophoresis Method Parameters

| Parameter | Value |

| Capillary | Fused Silica (B1680970) (50 cm total length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer (pH 7.0) containing 15 mM Succinylated-β-Cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Migration Time (S)-enantiomer | 8.5 min |

| Migration Time (R)-enantiomer | 8.9 min |

| Resolution (Rs) | > 2.0 |

Note: Parameters are illustrative and based on typical separations of similar chiral acids.

Studies on Stereochemical Stability and Racemization Pathways

The stability of the stereocenter in this compound is a crucial parameter, as its inversion to the corresponding (R)-enantiomer would result in a racemic mixture, potentially altering its intended properties. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be influenced by several external factors.

The rate of racemization of N-acylamino acids, such as this compound, is known to be susceptible to changes in the chemical environment. While specific quantitative data for this particular compound is not extensively available in publicly accessible literature, general principles derived from studies on structurally related compounds, like N-acyl phenylglycine derivatives, provide valuable insights.

Influence of pH: The pH of the solution can significantly impact the rate of racemization. Both acidic and basic conditions can catalyze the process. Under basic conditions, the acidic proton at the chiral center (the α-carbon) can be abstracted, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of this intermediate, resulting in either the original (S)-enantiomer or the (R)-enantiomer. In acidic conditions, protonation of the carbonyl oxygen of the amide or carboxylic acid group can facilitate enolization, which also leads to a loss of stereochemical information at the α-carbon. For N-acylamino acids, racemization is often observed to be faster under basic conditions.

Influence of Temperature: Temperature is a critical factor affecting the kinetics of racemization. An increase in temperature generally leads to a higher rate of racemization, as it provides the necessary activation energy for the bonds around the chiral center to undergo the conformational changes required for chiral inversion. Studies on related compounds have shown a direct correlation between increased temperature and decreased enantiomeric purity over time. For instance, processes for the racemization of related optically active 2-substituted phenyl glycine (B1666218) esters often involve heating to temperatures in the range of 40°C to 90°C to achieve a racemic mixture.

Influence of Solvent: The choice of solvent can have a profound effect on the stereochemical stability of this compound. Polar aprotic solvents can facilitate racemization by stabilizing the charged intermediates formed during the process. Research on other N-acylamino acid esters has indicated that solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) can influence racemization rates. The polarity and proticity of the solvent can affect the stability of the transition states involved in the chiral inversion mechanisms.

The following table summarizes the expected qualitative influence of these factors on the enantiomeric purity of this compound, based on general knowledge of similar compounds.

| Factor | Condition | Expected Impact on Enantiomeric Purity | Probable Reason |

| pH | Acidic (low pH) | Decrease | Catalysis of enolization |

| Neutral (pH ~7) | Relatively Stable | Minimal acid or base catalysis | |

| Basic (high pH) | Significant Decrease | Formation of a stabilized carbanion intermediate | |

| Temperature | Low Temperature | High Stability | Insufficient thermal energy to overcome the activation barrier for inversion |

| Elevated Temperature | Decrease | Increased kinetic energy facilitates racemization | |

| Solvent | Non-polar | Relatively Stable | Less stabilization of polar transition states |

| Polar Aprotic | Decrease | Stabilization of charged intermediates (e.g., enolates) | |

| Polar Protic | Variable | Can act as a proton source or sink, influencing reaction pathways |

The chiral inversion of N-acylamino acids like this compound can proceed through several mechanisms. The most common pathways involve the formation of a planar intermediate that allows for the loss of the defined stereochemistry at the chiral center.

Direct Enolization/Carbanion Formation: This is a primary mechanism, particularly under basic conditions. A base removes the proton from the α-carbon, which is acidic due to the electron-withdrawing effects of the adjacent carbonyl groups of the amide and the carboxylic acid. This results in the formation of a resonance-stabilized enolate or carbanion. This planar intermediate can then be reprotonated from either side with equal probability, leading to a racemic mixture.

Oxazolone (B7731731) Formation: Another significant pathway for the racemization of N-acylamino acids involves the formation of an oxazolone (or azlactone) intermediate. This typically occurs in the presence of a dehydrating agent or under conditions that favor cyclization. The N-acetyl group can participate in an intramolecular cyclization to form a five-membered oxazolone ring. The α-proton of the oxazolone is highly acidic and is readily abstracted. The resulting oxazolone anion is planar and aromatic in character, which makes it particularly stable. Subsequent protonation and hydrolysis of the oxazolone ring will yield the racemic N-acylamino acid. This mechanism is particularly relevant during chemical reactions such as peptide synthesis where activating agents for the carboxylic acid are used.

The general mechanisms are depicted below:

Mechanism 1: Direct Enolization (Base-Catalyzed)

Deprotonation of the α-carbon by a base.

Formation of a planar enolate intermediate.

Reprotonation from either face of the enolate.

Mechanism 2: Oxazolone Formation

Activation of the carboxylic acid group.

Intramolecular cyclization to form an oxazolone.

Deprotonation of the α-carbon of the oxazolone.

Formation of a planar, resonance-stabilized oxazolone anion.

Reprotonation and subsequent hydrolysis to the racemic acid.

Understanding these pathways is essential for developing strategies to maintain the enantiomeric purity of this compound during its synthesis, purification, and storage. Careful control of pH, temperature, and solvent choice is paramount to prevent unwanted racemization.

Applications in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Building Block

The fundamental value of (S)-2-acetamido-2-(4-chlorophenyl)acetic acid in synthesis lies in its identity as a chiral pool molecule. The fixed (S)-configuration at the α-carbon serves as a reliable source of chirality that can be transferred into larger, more complex molecular architectures.

The development of effective chiral ligands is central to the field of asymmetric transition metal catalysis. rsc.org Chiral amino acids are attractive precursors for ligand synthesis because their backbone provides a rigid and stereochemically defined scaffold. Functional groups like the carboxylic acid and the N-acetylated amine in this compound can be chemically modified to create bidentate or polydentate ligands capable of coordinating to a metal center.

For instance, the carboxylic acid can be converted into an ester, an amide, or reduced to an alcohol, while the amide portion can also be modified or used as a coordination site. These modifications allow for the synthesis of various ligand classes, such as P,N-ligands or N,O-ligands, which create a chiral environment around a transition metal (e.g., Palladium, Rhodium, Iridium). This chiral pocket dictates the stereochemical outcome of a catalytic reaction, enabling the enantioselective synthesis of valuable products. The 4-chlorophenyl group provides steric bulk, which is a key feature in designing effective chiral ligands to control the enantioselectivity of a reaction.

Non-proteinogenic amino acids are crucial components of numerous natural products, including cyclic peptides and alkaloids, many of which exhibit significant biological activity. researchgate.net Synthetic strategies aimed at producing these molecules or their analogues often rely on chiral amino acid derivatives as starting materials. engineering.org.cnnih.gov The defined stereochemistry of this compound makes it a suitable precursor for introducing an α-amino acid moiety with a specific spatial orientation into a target natural product. Its structure can be incorporated into peptide chains or used as a foundational element upon which the remainder of the natural product's scaffold is constructed.

Beyond natural products, this compound serves as a versatile intermediate in various multistep enantioselective syntheses. nih.gov Its functional groups—the carboxylic acid and the amide—offer orthogonal chemical handles for sequential reactions. For example, the carboxylic acid can be activated and coupled with an amine to form a peptide bond, while the amide remains intact. Subsequently, the amide could be hydrolyzed under different conditions to reveal a primary amine for further functionalization. This versatility allows synthetic chemists to build molecular complexity in a controlled and stereospecific manner, making it a valuable asset in the synthesis of pharmaceuticals and other chiral fine chemicals. nih.gov

Investigation as an Organocatalyst

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net Amino acid-based structures are a prominent class of organocatalysts due to their ability to perform bifunctional catalysis.

The design of an effective amino acid-based organocatalyst hinges on several key principles that are well-represented in the structure of this compound. rsc.orgdntb.gov.ua

Chiral Scaffold: The stereogenic center provides the fundamental chiral information that is transferred to the product during the catalytic cycle.

Bifunctionality: The presence of both a Brønsted acid (the carboxylic acid) and a Lewis basic/hydrogen-bond donating group (the N-acetyl group) allows the catalyst to activate both the nucleophile and the electrophile simultaneously. researchgate.net

Steric Hindrance: The bulky 4-chlorophenyl group helps to create a defined three-dimensional space around the active site, directing the approach of the substrates and thereby enhancing stereoselectivity. nih.gov

Modularity: The structure can be systematically modified (e.g., changing the aryl group, altering the N-acyl group) to fine-tune the catalyst's steric and electronic properties for a specific reaction.

Table 1: Comparison of Activation Modes in Amino Acid-Based Organocatalysts

| Catalyst Type | Required Functional Group | Primary Activation Mode | Role of Carboxylic Acid | Example Reaction |

| Primary/Secondary Amino Acid (e.g., Proline) | Primary or Secondary Amine | Enamine / Iminium Ion Formation | H-bond activation of electrophile | Aldol (B89426), Mannich |

| N-Acetylated Amino Acid | Amide (N-H) | Hydrogen Bonding Activation | Brønsted Acid / H-bond activation | Diels-Alder, Friedel-Crafts |

The catalytic mechanism of an amino acid-based catalyst is highly dependent on the nature of its amine functionality.

Enamine/Iminium Catalysis: Catalysis by amino acids like proline famously proceeds through the formation of enamine or iminium ion intermediates. nobelprize.orgresearchgate.net This mechanism requires the catalyst to possess a primary or secondary amine, which condenses with a carbonyl substrate (aldehyde or ketone). However, in this compound, the α-amino group is acetylated, forming an amide. This amide nitrogen is not nucleophilic enough to form an enamine with a carbonyl compound. Therefore, this compound cannot function as a catalyst via the traditional enamine or iminium ion activation pathway.

Hydrogen Bonding Activation: Instead, the catalytic activity of N-acetylated amino acids relies on their ability to act as bifunctional hydrogen bond donors. mdpi.com The carboxylic acid proton and the amide N-H proton can form a network of non-covalent interactions with an electrophilic substrate. This dual hydrogen bonding can coordinate to a carbonyl oxygen or other Lewis basic site on the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. The chiral backbone ensures that this activation occurs in a stereochemically defined manner, guiding the nucleophile to attack one face of the electrophile preferentially. This mechanism is particularly relevant in reactions like asymmetric Diels-Alder reactions or Friedel-Crafts alkylations, where activation of the electrophile is key. mdpi.com

Applications in Specific Asymmetric Reactions

The utility of a chiral organocatalyst is demonstrated by its effectiveness in promoting key carbon-carbon and carbon-heteroatom bond-forming reactions with high levels of stereocontrol. The reactions explored in this section—Aldol, Mannich, Strecker, Michael, and Hydrophosphinylation—are fundamental transformations in organic synthesis for building molecular complexity.

Following extensive literature searches, it appears that specific applications of This compound as a catalyst for Aldol, Mannich, Strecker, Michael, or Hydrophosphinylation reactions are not documented in readily available scientific sources. While the broader class of chiral amino acids and their derivatives are known to catalyze these transformations, direct evidence for the catalytic activity of this specific compound in these contexts is absent. For context, the general principles of how related amino acids function in these reactions are well-established. For instance, proline is a well-known catalyst for asymmetric Aldol and Mannich reactions, proceeding through enamine-based catalytic cycles. nih.gov Similarly, derivatives of phenylglycine have been employed as chiral auxiliaries in diastereoselective Strecker syntheses to produce enantiomerically enriched α-amino acids. researchgate.net However, without specific research data, a detailed discussion of the performance of this compound in these roles would be speculative.

Development of Supported and Heterogeneous Organocatalytic Systems

The development of supported and heterogeneous catalysts is a critical area of research aimed at improving the practical utility of organocatalysis. Immobilizing a catalyst on a solid support (such as a polymer, silica (B1680970), or other insoluble material) facilitates its separation from the reaction mixture, enabling easy recovery and reuse. This approach addresses key challenges of homogeneous catalysis, including catalyst cost, product purification, and waste reduction, thereby aligning with the principles of green chemistry.

Common strategies for heterogenization involve covalently linking the catalyst to a polymer backbone or adsorbing it onto a solid surface. For example, proline has been successfully immobilized on supports like polyethylene (B3416737) glycol (PEG) and polystyrene, creating recyclable catalysts for reactions such as the aldol condensation. researchgate.netresearchgate.net

However, a review of the scientific literature indicates a lack of published research on the development of supported or heterogeneous organocatalytic systems based specifically on This compound . While the methodologies for immobilizing chiral amino acids are well-established, their application to this particular compound has not been described. Therefore, no data on its performance, stability, or reusability as a heterogeneous catalyst can be presented.

Derivatization and Structure Property Relationships Non Biological Focus

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues of (S)-2-acetamido-2-(4-chlorophenyl)acetic acid can be systematically approached by modifying three key regions of the molecule: the N-acetyl group, the substituted phenyl ring, and the carboxylic acid functional group.

Furthermore, the entire acetamido group can be replaced with other common amine protecting groups used in peptide synthesis, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These modifications would fundamentally alter the hydrogen-bonding donor/acceptor pattern and the conformational flexibility around the N-Cα bond.

The 4-chloro substituent on the phenyl ring is a key determinant of the molecule's electronic character and lipophilicity. A wide array of analogues can be synthesized by varying the nature and position of the substituent on the phenyl ring. This is typically achieved by starting with differently substituted phenylacetic acids or their precursors in the synthetic route.

Research on related aryl acetic acid derivatives demonstrates the breadth of possible modifications. ijcce.ac.ir Analogues have been synthesized featuring various substituents at different positions, including but not limited to:

Halogen Variations: Fluorine, bromine, or multiple halogen substitutions (e.g., 2,4-dichloro) can be introduced. The position of the halogen significantly impacts the electronic distribution within the ring.

Electron-Donating Groups: Methoxy (-OCH₃) or methyl (-CH₃) groups can be incorporated to increase the electron density of the aromatic ring.

Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF₃) or cyano (-CN) can be used to decrease the ring's electron density, affecting the acidity of the carboxylic proton and the reactivity of the ring itself.

Other Functional Groups: More complex functionalities, such as ethynyl (B1212043) groups, can be introduced via reactions like the Sonogashira coupling on a halogenated phenylacetic ester precursor.

| Substituent | Position(s) | Resulting Analogue Class |

|---|---|---|

| -F | 2-, 3-, or 4- | Fluorophenyl derivatives |

| -Br | 4- | Bromophenyl derivatives |

| -Cl | 2-, 3-, or 2,4- | Isomeric or di-substituted chlorophenyl derivatives |

| -CF₃ | 3- | Trifluoromethylphenyl derivatives |

| -OCH₃ | 4- | Methoxyphenyl derivatives |

| -C≡CH | 4- | Ethynylphenyl derivatives |

The carboxylic acid group is the most reactive site for derivatization, readily undergoing esterification and amidation. These reactions convert the acidic proton into a neutral functional group, drastically altering the molecule's solubility, polarity, and ability to act as a hydrogen-bond donor.

Esterification: The reaction of this compound with various alcohols (R'-OH) under acidic catalysis yields the corresponding esters. This reaction is reversible and can be driven to completion by removing water, a byproduct. researchgate.net

Amide Formation: The synthesis of amides from the parent acid is a cornerstone of its derivatization. This can be accomplished through several methods:

Direct Amidation: Heating the carboxylic acid with an amine can form an amide bond, though this often requires harsh conditions. Catalytic methods offer a milder alternative. Boric acid and its derivatives have emerged as efficient, environmentally friendly catalysts for the direct formation of amides from carboxylic acids and amines. researchgate.net

Coupling Reagents: Activating the carboxylic acid with a coupling reagent is a common and highly effective strategy. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction with primary or secondary amines to form the amide bond under mild conditions. ijcce.ac.ir

Conversion to Acyl Chloride: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride, SOCl₂), followed by reaction with an amine, is another robust method for amide synthesis. nih.gov

| Reaction Type | Reagents/Catalysts | Key Features |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; produces ester and water. researchgate.net |

| Direct Amidation | Amine (R'R''NH), Boric Acid (B(OH)₃) | Green, mild conditions; good for preserving stereochemistry. researchgate.net |

| Amidation via Coupling Agent | Amine (R'R''NH), DCC | Mild conditions, high yield; forms dicyclohexylurea (DCU) byproduct. ijcce.ac.ir |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Highly reactive intermediate; suitable for a wide range of amines. nih.gov |

Influence of Structural Modifications on Synthetic Reactivity and Stereoselectivity

Structural modifications to this compound have a pronounced effect on its reactivity and, crucially, on the stereochemical outcome of its reactions. The chiral center at the α-carbon is susceptible to racemization, particularly under harsh reaction conditions or if a planar intermediate is formed.

The choice of synthetic method for derivatization, especially at the carboxyl group, is critical for maintaining enantiomeric purity. Methods involving the activation of the carboxylic acid must be carefully selected. For example, the use of mild catalysts like boric acid for direct amidation is advantageous as it has been shown to proceed with no epimerization. This preservation of stereochemistry is vital when the chiral nature of the molecule is essential for its intended application.

Variations in the phenyl ring's substitution pattern can influence the reactivity of the carboxyl group through inductive and resonance effects. Electron-withdrawing groups (like -CF₃ or a second -Cl) increase the acidity of the carboxylic proton, potentially making deprotonation easier but also increasing the susceptibility of the α-proton to abstraction, which can be a pathway for racemization. Conversely, electron-donating groups (like -OCH₃) may slightly decrease the acidity of the carboxyl group. These electronic effects can alter the reaction kinetics of esterification and amidation.

Exploration of Novel Scaffolds for Advanced Material Science (e.g., Chiral Polymers, Supramolecular Assemblies)

The specific structural features of this compound—namely its chirality, rigidity from the phenyl ring, and hydrogen-bonding capabilities—make it an attractive building block (scaffold) for creating advanced materials with ordered structures.

Chiral Polymers: One of the most significant applications in material science is the use of chiral monomers to synthesize polymers with helical structures or other forms of macromolecular asymmetry. By converting the parent molecule into a difunctional monomer, it can undergo polymerization. For example, a derivative containing two carboxylic acid groups or one carboxylic acid and one amine/alcohol group could be used in condensation polymerization. researchgate.net The resulting polyesters or polyamides would have the chiral -(4-chlorophenyl)acetamido moiety as a repeating side chain, potentially forcing the polymer backbone into a preferred helical conformation. Such chiral polymers have applications in enantioselective separations, asymmetric catalysis, and chiroptical materials. The radical polymerization of N-acryl amino acid monomers is another established route to creating optically active polymers. acs.org

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to direct the self-assembly of molecules into larger, well-defined structures. The N-acetyl amino acid motif is exceptionally well-suited for this purpose. The amide and carboxylic acid groups are excellent hydrogen-bond donors and acceptors. researchgate.net This allows derivatives of this compound to form predictable, repeating hydrogen-bond patterns, leading to the formation of one-dimensional tapes, two-dimensional sheets, or helical fibers. researchgate.netjpn.org The chirality of the core molecule is transferred to the macroscopic assembly, resulting in chiral supramolecular structures. These ordered assemblies are of interest for developing gels, liquid crystals, and functional materials where molecular alignment is key.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to simulate the three-dimensional structure of molecules and predict their most stable arrangements, known as conformations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, including the energetics of transition states.

Quantitative Structure-Activity Relationships (QSAR) for Catalytic Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While typically used in drug discovery, QSAR principles can also be applied to catalysis. In this context, a QSAR study would involve building a model that correlates the structural features (descriptors) of various catalysts with their performance (e.g., yield, enantioselectivity) in the synthesis of (S)-2-acetamido-2-(4-chlorophenyl)acetic acid. Such a model could then be used to predict the efficacy of new, untested catalysts, thereby guiding the design of more efficient synthetic processes. However, no specific QSAR studies for catalysts involved in the synthesis of this particular compound were identified in the literature search.

Binding Studies with Model Receptors or Enzymes (Strictly Mechanistic, in vitro focus without clinical implications)

Extensive searches of scientific literature and computational databases did not yield specific in vitro mechanistic binding studies or detailed computational analyses for the compound this compound with any model receptors or enzymes. Consequently, no data on its binding affinity, such as Ki, Kd, or IC50 values, nor specific details of its binding mode or intermolecular interactions with biological targets, are available in the public domain to fulfill the requirements for this section.

While research exists on structurally related molecules or larger compounds containing a 2-(4-chlorophenyl)-acetamide fragment, this information falls outside the strict scope of this article, which is focused solely on this compound. Therefore, no data tables or detailed research findings on the binding studies of this specific compound can be presented.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from the adoption of continuous flow chemistry. rsc.orgresearchgate.net This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for straightforward scaling-up. For a chiral molecule like (S)-2-acetamido-2-(4-chlorophenyl)acetic acid, flow chemistry presents a promising avenue for highly controlled and efficient production.

Future research will likely focus on developing telescoped, multi-step flow syntheses where crude intermediate streams are directly channeled into subsequent reaction modules without manual handling or purification. nih.gov Such a process for the target molecule could involve an initial enantioselective reaction in a packed-bed reactor containing a chiral catalyst, followed by in-line N-acetylation and subsequent purification steps. The integration of real-time monitoring technologies, such as in-line spectroscopy, would allow for precise control over reaction parameters to maximize yield and enantiomeric excess.

Furthermore, the principles of flow chemistry are synergistic with automated synthesis platforms. Automated systems can perform rapid reaction screening and optimization, exploring a wide range of catalysts, solvents, and temperature profiles to identify the ideal conditions for synthesizing this compound. Automated N-terminal acetylation, a common modification in peptide synthesis, has been successfully demonstrated using microwave peptide synthesizers, achieving high purity in minimal time. cem.de This approach could be adapted for the small-molecule synthesis of N-acetylated amino acids, significantly accelerating the discovery and development of synthetic routes.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours acs.org |

| Safety | Handling of large volumes of hazardous reagents; risk of thermal runaway | Small reactor volumes, superior heat dissipation, safer handling of reactive intermediates researchgate.net |

| Scalability | Challenging; often requires re-optimization | Linear scaling by extending operation time ("scaling-out") nih.gov |

| Product Purity & Consistency | Batch-to-batch variability can occur | High consistency and purity due to precise process control acs.org |

Development of Green Chemistry Approaches for Synthesis and Catalysis

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. unife.it Future research into the synthesis of this compound will undoubtedly prioritize these sustainable methodologies.

A key area of development is the use of biocatalysis. Enzymes such as alcohol dehydrogenases, aminotransferases, and hydrolases operate under mild, aqueous conditions with exceptional chemo-, regio-, and stereoselectivity. acs.orgresearchgate.net An enzymatic route to a precursor of the target molecule, such as (S)-2-amino-2-(4-chlorophenyl)acetic acid, could offer a highly efficient and environmentally benign alternative to traditional metal-catalyzed or resolution-based methods. Modern protein engineering techniques can be used to tailor enzymes specifically for this transformation, enhancing their activity and stability. acs.org

Another green approach involves the development of catalyst-free reactions or the use of non-toxic, earth-abundant metal catalysts. rsc.orgnature.com For instance, reactions performed in water or other green solvents reduce the reliance on volatile organic compounds. nih.gov A green synthesis of N-substituted glycine (B1666218) derivatives has been reported using water as the solvent, showcasing a safe and sustainable pathway. nih.gov Applying such principles could lead to a synthetic route for this compound that starts from simple precursors and proceeds with high atom economy, generating minimal waste.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Employing bio-derived starting materials. | Reduced reliance on petrochemicals. |

| Catalysis | Utilizing biocatalysts (enzymes) or non-toxic metal catalysts. acs.orgnature.com | High selectivity, mild reaction conditions, lower toxicity. |

| Safer Solvents and Auxiliaries | Performing reactions in water, supercritical CO2, or ionic liquids. nih.gov | Reduced pollution and health hazards. |

| Design for Energy Efficiency | Employing microwave-assisted or ambient temperature reactions. | Lower energy consumption and operational costs. |

| Atom Economy | Designing syntheses, like multicomponent reactions, where most atoms from reactants are incorporated into the final product. | Significant reduction in chemical waste. |

Exploration of Multicomponent, One-Pot Synthetic Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for synthetic efficiency. mdpi.com These one-pot strategies reduce the number of synthetic steps, minimize waste from intermediate purifications, and save time and resources. The structure of this compound is well-suited for synthesis via an MCR approach.

For example, an isocyanide-based MCR like the Ugi or Passerini reaction could be envisioned. nih.govnih.gov A hypothetical Ugi four-component reaction could potentially construct the core scaffold by reacting 4-chlorobenzaldehyde (B46862), an amine, an isocyanide, and a carboxylic acid in a single step, with subsequent modification to yield the final product. Another established MCR is the Strecker reaction, which synthesizes α-amino acids from an aldehyde, an amine, and cyanide, followed by hydrolysis. nih.gov

A particularly relevant strategy is the amide carbonylation reaction, which has been used for the one-step synthesis of N-acyl-α-amino acids directly from an aldehyde, an amide, and carbon monoxide. google.com Adapting this atom-economical reaction could provide a direct route to this compound from 4-chlorobenzaldehyde and acetamide. Future research will likely focus on developing chiral catalysts for these MCRs to achieve high enantioselectivity directly, bypassing the need for subsequent chiral resolution.

| Reaction Name | Components | Primary Product | Reference |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino acid (after hydrolysis) | nih.govnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamide | mdpi.comnih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide (α-acylamino amide) | nih.gov |

| Amide Carbonylation | Aldehyde, Amide, Carbon Monoxide | N-acyl-α-amino acid | google.com |

Advanced Applications in Material Science and Supramolecular Chemistry

Beyond synthesis, the molecular structure of this compound—featuring a chiral center, a hydrogen-bonding amide group, a carboxylic acid, and a π-stacking capable aromatic ring—makes it an excellent candidate for applications in material science. Amino acids and their derivatives are known to self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.gov

The N-acetylation of amino acids can play a critical role in promoting self-assembly into higher-ordered structures such as nanofibers and hydrogels. nih.govresearchgate.net Research has shown that N-acyl amino acids can act as low-molecular-weight organogelators (LMOGs), forming fibrous networks that immobilize solvent molecules. mdpi.comnih.gov The chirality of the molecule can be transferred to the supramolecular level, resulting in the formation of helical fibers. It is plausible that this compound could be explored as a building block for such "smart" materials, which could respond to stimuli like pH, temperature, or light.

Potential applications for these self-assembled materials are diverse. They could be used to create scaffolds for tissue engineering, matrices for controlled drug release, or as chiral stationary phases in separation science. The incorporation of the 4-chlorophenyl group adds specific electronic and hydrophobic properties that could be tuned to control the self-assembly process and the final material properties. The use of N-acetyl amino acid derivatives as versatile building blocks is already recognized in the fine chemical industry for creating specialty polymers and advanced materials, suggesting a promising future for the title compound in this domain. nbinno.com

| Application Area | Underlying Principle | Example from Literature |

|---|---|---|

| Organogels/Hydrogels | Self-assembly into 3D fibrous networks via hydrogen bonding and hydrophobic interactions. mdpi.com | N-dodecanoyl-L-amino acids form gels in polar and apolar solvents. mdpi.com |

| Chiral Recognition/Separation | Formation of a chiral supramolecular structure that can selectively interact with other chiral molecules. nih.gov | Gels from peptide-type amines used for enantiomer separation of naproxen. nih.gov |

| Drug Delivery | Encapsulation of therapeutic agents within a self-assembled, biocompatible matrix. nih.gov | N-acylated alpha-amino acids investigated as oral delivery agents for proteins. nih.gov |

| Nanostructure Templating | Using self-assembled organic fibers as templates for the synthesis of inorganic materials. | Helical silica (B1680970) nanotubes templated by chiral anionic gelators. researchgate.net |

Q & A

Q. How to resolve spectral overlaps in -NMR for closely related analogs?

- Methodological Answer : Use - HSQC to assign aromatic protons (δ 7.23–7.37 ppm in DMSO-d). Paramagnetic shift reagents (e.g., Eu(fod)) differentiate diastereotopic CH groups. Dynamic NMR at variable temperatures (e.g., 298–333 K) resolves rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.